

HJC0152: A Technical Guide to a Novel STAT3 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0152 is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] Developed as an O-alkylamino-tethered derivative of niclosamide, **HJC0152** exhibits significantly improved aqueous solubility and a favorable pharmacokinetic profile, positioning it as a promising therapeutic candidate for a variety of human cancers.[5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **HJC0152**, including detailed experimental protocols and a summary of its mechanism of action.

Chemical Structure and Physicochemical Properties

HJC0152 is a synthetic compound with a well-defined chemical structure. Its development was aimed at overcoming the poor solubility and bioavailability of its parent compound, niclosamide, while retaining or enhancing its STAT3 inhibitory activity.[5][6]

Chemical Identity



Property	Value
IUPAC Name	2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide hydrochloride[7]
Synonyms	HJC 0152, HJC-0152[7]
CAS Number	1420290-99-8 (hydrochloride salt)[1][2][3][7]
Molecular Formula	C15H14Cl3N3O4[4][7]
Molecular Weight	406.64 g/mol [4][7]
SMILES	O=C(NC1=CC=C(INVALID-LINK =O)C=C1Cl)C2=CC(Cl)=CC=C2OCCN.[H]Cl[1] [2]

Physicochemical Properties

Property	Value
Appearance	Solid powder[2][7]
Purity	>99% by HPLC[7]
Solubility	Soluble in DMSO[3][7]
Storage	Room temperature for months, or -20°C for 3 years[7]

Biological Activity and Mechanism of Action

HJC0152 exerts its potent anti-cancer effects primarily through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.

Mechanism of Action: STAT3 Inhibition

HJC0152 inhibits the activation of STAT3 by preventing its phosphorylation at the critical tyrosine 705 (Tyr705) residue.[6][8] This phosphorylation event is essential for the dimerization,





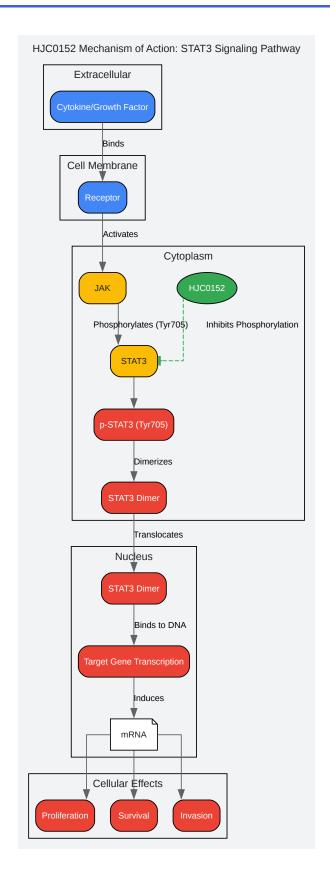


nuclear translocation, and DNA binding of STAT3, which in turn activates the transcription of its downstream target genes. By blocking this initial activation step, **HJC0152** effectively shuts down the entire STAT3 signaling cascade.

The inhibition of STAT3 signaling by **HJC0152** leads to the downregulation of various oncogenic proteins, including:

- c-Myc: A proto-oncogene that drives cell proliferation.
- Cyclin D1: A key regulator of the cell cycle.[1][6]
- Survivin and Mcl-1: Anti-apoptotic proteins that promote cell survival.[6]





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HJC0152 inhibits STAT3 phosphorylation, blocking downstream signaling.



In Vitro Anti-Cancer Activity

HJC0152 has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including those from breast, head and neck, gastric, and non-small-cell lung cancers.

Summary of In Vitro Activity

Cancer Type	Cell Line(s)	Key Findings	Reference(s)
Head and Neck Squamous Cell Carcinoma (HNSCC)	SCC25, CAL27	Inhibition of cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis. [5]	[5]
Gastric Cancer	AGS, MKN45	Inhibition of cell growth and colony formation, induction of apoptosis.[6][9]	[6][9]
Glioblastoma	U87, U251, LN229	Suppression of proliferation and motility, induction of apoptosis.[8]	[8]
Non-Small-Cell Lung Cancer (NSCLC)	A549, H460	Reduction in cell proliferation, promotion of ROS generation, and induction of apoptosis. [10]	[10]
Breast Cancer	MDA-MB-231	Inhibition of STAT3 promoter activity, induction of cleaved caspase-3, and downregulation of cyclin D1.[1]	[1]



In Vivo Anti-Tumor Efficacy

Preclinical studies in xenograft animal models have confirmed the anti-tumor efficacy of **HJC0152**. Both intraperitoneal (i.p.) and oral (p.o.) administration of **HJC0152** have been shown to significantly suppress tumor growth without significant toxicity.

Summary of In Vivo Efficacy

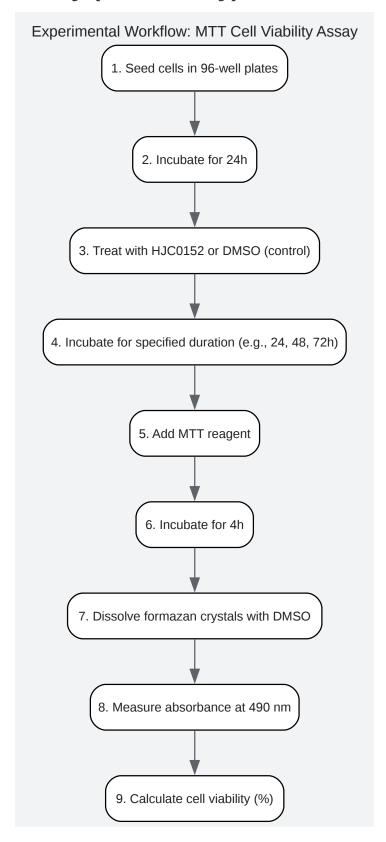
Cancer Type	Animal Model	Dosing	Key Findings	Reference(s)
Head and Neck Squamous Cell Carcinoma	Orthotopic mouse model (SCC25)	7.5 mg/kg, i.p.	Significant reduction in tumor growth and invasion.[5]	[5]
Gastric Cancer	Nude mice xenograft (MKN45)	7.5 mg/kg	Significant reduction in tumor volume and weight.[11]	[11]
Glioblastoma	U87 xenograft tumor model	Not specified	Potent suppressive effect on tumor growth.[8]	[8]
Non-Small-Cell Lung Cancer	A549 xenograft model	7.5 mg/kg/day	Significant retardation of tumor growth rate.[12]	[12]
Breast Cancer	MDA-MB-231 xenograft model (nude mice)	2.5 and 7.5 mg/kg, i.p.	Significant suppression of tumor growth.[1]	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of **HJC0152**.



Cell Viability Assay (MTT Assay)



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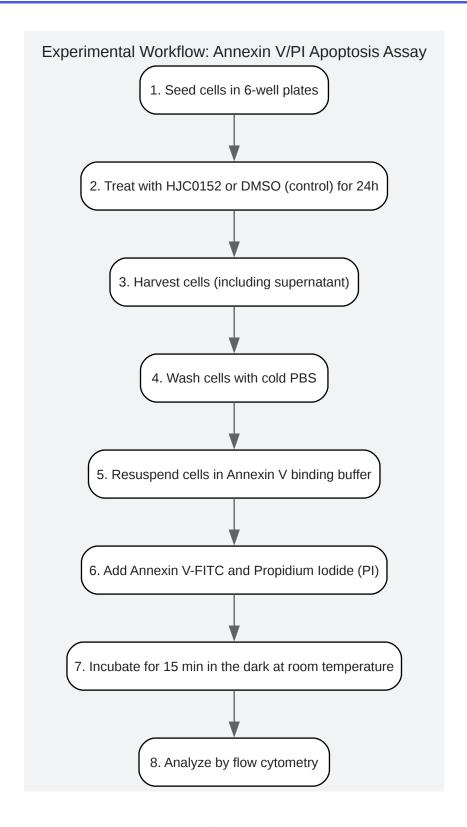
Workflow for assessing cell viability after HJC0152 treatment.

Protocol:

- Seed cancer cells (e.g., SCC25, CAL27, AGS, MKN45) into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[5]
- Treat the cells with various concentrations of HJC0152 (e.g., 0.1 to 10 μmol/L) or DMSO as a vehicle control.[5]
- Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[9]
- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 [10]
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)





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Workflow for detecting apoptosis using Annexin V and PI staining.

Protocol:



- Seed cells in 6-well plates and treat with HJC0152 at the desired concentrations for 24 hours.[6][11]
- Harvest the cells, including both adherent and floating cells.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6][11]
- Incubate the cells for 15 minutes at room temperature in the dark.[11]
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blotting for STAT3 Phosphorylation

Protocol:

- Treat cells with **HJC0152** for the indicated times and concentrations.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and Oral Bioavailability



A key advantage of **HJC0152** is its improved pharmacokinetic profile compared to niclosamide, particularly its enhanced aqueous solubility and oral bioavailability.[5] In vivo studies in mice have demonstrated that **HJC0152** is orally bioavailable and can achieve therapeutic concentrations in plasma and tumor tissue.[1] While specific pharmacokinetic parameters such as Cmax, Tmax, and half-life are not extensively detailed in the currently available literature, the consistent in vivo efficacy observed with oral administration underscores its potential as a clinically translatable agent.

Conclusion

HJC0152 is a promising novel STAT3 inhibitor with significant anti-cancer activity demonstrated in a variety of preclinical models. Its mechanism of action is well-defined, involving the direct inhibition of STAT3 phosphorylation, which leads to the suppression of key oncogenic signaling pathways. The improved physicochemical properties of **HJC0152**, particularly its enhanced solubility and oral bioavailability, make it a highly attractive candidate for further clinical development. The detailed protocols provided in this guide should serve as a valuable resource for researchers investigating the therapeutic potential of **HJC0152** and other STAT3-targeting agents.

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